Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, an oxirane (epoxide) ring, and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The furan ring and the oxirane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring and carboxylate ester group also contribute to the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities compared to other furan derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-6(9(10)11-2)3-7(13-5)8-4-12-8/h3,8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQICMPDDJQPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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